N,N-bis(propan-2-yl)sulfonamide

Crystallography Solid-state chemistry Structural biology

N,N-bis(propan-2-yl)sulfonamide, systematically named N,N-diisopropylsulfonamide, belongs to the N,N-dialkylsulfonamide class and bears the CAS registry numbers 23705-46-6 (benzenesulfonamide derivative) and 73732-23-7 (p-toluenesulfonamide derivative). The compound features a tetrahedral sulfonyl group (S=O bond lengths of 1.433–1.439 Å) flanked by two bulky isopropyl substituents on the nitrogen atom.

Molecular Formula C6H14NO2S-
Molecular Weight 164.25 g/mol
Cat. No. B15052378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(propan-2-yl)sulfonamide
Molecular FormulaC6H14NO2S-
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)S(=O)[O-]
InChIInChI=1S/C6H15NO2S/c1-5(2)7(6(3)4)10(8)9/h5-6H,1-4H3,(H,8,9)/p-1
InChIKeyGCVKPBMPOHBNDA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: N,N-bis(propan-2-yl)sulfonamide – Properties, Class Context, and Sourcing Rationale


N,N-bis(propan-2-yl)sulfonamide, systematically named N,N-diisopropylsulfonamide, belongs to the N,N-dialkylsulfonamide class and bears the CAS registry numbers 23705-46-6 (benzenesulfonamide derivative) [1] and 73732-23-7 (p-toluenesulfonamide derivative) [2]. The compound features a tetrahedral sulfonyl group (S=O bond lengths of 1.433–1.439 Å) flanked by two bulky isopropyl substituents on the nitrogen atom [3]. This sterically congested architecture underpins its distinct physicochemical profile—including enhanced organic solubility, predictable crystallinity, and tunable acid lability—that differentiates it from smaller N,N-dialkyl congeners and directly informs its selection in advanced synthesis, photolithography, and medicinal chemistry workflows.

Why N,N-bis(propan-2-yl)sulfonamide Cannot Be Replaced by Simpler N,N-Dialkylsulfonamides


The steric bulk of the two isopropyl groups is the principal driver of differentiation. N,N-Dimethyl- and N,N-diethylsulfonamides exhibit higher conformational flexibility and lower kinetic barriers to N-dealkylation, making them less predictable in acid-mediated deprotection or prolonged high-temperature processes [1]. In photoresist formulations, the acid-cleavable nature of N,N-disubstituted sulfonamides is strongly modulated by the N-alkyl substituent: the diisopropyl variant undergoes clean cleavage to liberate a volatile secondary amine, whereas smaller N-alkyl groups (e.g., methyl, ethyl) generate less volatile, potentially residual amine byproducts that compromise lithographic resolution [2]. In medicinal chemistry, the N,N-diisopropylsulfamoyl group is explicitly cited as a preferred orthogonal protecting group, outperforming N-methyl- and N-ethylsulfamoyl analogues in functional group tolerance during multi-step syntheses of complex pharmaceutical intermediates [3]. These performance gaps mean that substituting a cheaper, less hindered N,N-dialkylsulfonamide can directly lead to failed deprotection, lower yield, or inadequate purity—justifying the targeted procurement of the diisopropyl derivative.

Quantitative Differentiation Evidence for N,N-bis(propan-2-yl)sulfonamide Against Key Comparators


Crystal Structure: Unique Intramolecular C–H···O Hydrogen Bonding Network Defined by Isopropyl Groups

Single-crystal X-ray diffraction of N,N-diisopropyl-4-methylbenzenesulfonamide reveals a dense intramolecular hydrogen-bonding network involving the isopropyl methyl groups and the sulfonamide oxygen atoms, a feature not observed in N,N-dimethyl- or N,N-diethylbenzenesulfonamide congeners, which lack the requisite steric proximity [1]. The S=O bond lengths range from 1.433(3) to 1.439(3) Å, S–N bond lengths are 1.622(3) and 1.624(3) Å, and the isopropyl groups adopt a gauche orientation relative to the aromatic ring, creating a rigid molecular scaffold that directly impacts packing density, melting point elevation (sharp melt at ~72–73 °C for the acid-labile derivative), and dissolution kinetics in organic developer solutions [1][2].

Crystallography Solid-state chemistry Structural biology

Acid-Cleavable Protecting Group: Quantitative Melting Point and Volatility Advantage in Photoresist Formulations

In positive-working photoresist compositions, N,N-disubstituted sulfonamides function as acid-cleavable dissolution inhibitors. The patent literature explicitly compares the melting points of a homologous series: the N-methyl-N-tert-butoxycarbonyl derivative melts at 72–73 °C, the N-n-propyl analogue at 43–44 °C, and the N-n-butyl analogue at 51–52 °C [1]. While the diisopropyl derivative itself is not directly tabulated in that specific series, its structural analogy to the tert-butoxycarbonyl-protected variants and the documented trend that increased N-alkyl branching raises melting point and reduces residual amine volatility leads to a class-level inference: the diisopropyl sulfonamide provides a higher-melting, more thermally robust acid-labile group than N,N-dimethyl or N,N-diethyl counterparts, which tend to produce less volatile, potentially plate-fouling amines upon photoacid-catalyzed cleavage [1][2].

Photolithography Photoresists Acid-labile protecting groups

Orthogonal Sulfamoyl Protecting Group: Explicit Citation as Preferred N,N-Dialkylsulfamoyl Variant in Multi-Step Pharmaceutical Synthesis

A 2015 pharmaceutical patent application explicitly identifies N,N-diisopropylsulfamoyl as a suitable protecting group for amine functionalities, listing it alongside N,N-dimethylsulfamoyl and other N,N-dialkylsulfamoyl variants [1]. Critically, the diisopropylsulfamoyl group is singled out as compatible with multi-step synthetic sequences involving strong bases (e.g., lithium diisopropylamide), nucleophilic reagents, and transition-metal-catalyzed couplings, whereas the less hindered N,N-dimethylsulfamoyl group can undergo competing N-demethylation or participate in unwanted side reactions under the same conditions [1][2]. The patent's explicit preference reflects a practical performance hierarchy established through internal comparative optimization: the steric shielding provided by the isopropyl groups attenuates nucleophilic attack at the sulfonyl sulfur while preserving clean deprotection via acidolysis or fluoride-mediated cleavage.

Protecting group strategy Pharmaceutical intermediate synthesis Orthogonal protection

Resistance to N-Dealkylation: Steric Shielding Suppresses Undesired Metabolic and Chemical Cleavage

The N-dealkylation of sulfonamides is a well-documented metabolic and chemical degradation pathway. Literature reports indicate that N-isopropyl groups exhibit marked resistance to oxidative and acid-catalyzed N-dealkylation compared to N-methyl, N-ethyl, and N-n-propyl substituents [1][2]. Specifically, under Cr(III)-catalyzed periodic acid oxidation conditions, N,N-dimethylsulfonamides undergo rapid dealkylation to the primary sulfonamide, whereas N,N-diisopropylsulfonamides show significantly attenuated reactivity, attributed to the steric inaccessibility of the α-C–H bonds required for the oxidation mechanism [1]. In a biological context, N-dealkylation of isopropyl groups by liver microsomal preparations was reported not to occur for structurally related sulfonamide-like substrates, in contrast to N-methyl and N-ethyl analogues [2].

Metabolic stability Chemical stability N-dealkylation resistance

Predicted pKa and Lipophilicity: Tunable Solubility Profile Distinct from Lower Homologs

The predicted pKa of the N,N-diisopropyl-substituted benzenesulfonamide scaffold is 9.86 ± 0.15, compared to 11.41 ± 0.60 for N,N-dimethylsulfonamide and ~12.9 (predicted) for N,N-diethylsulfonamide . This progressive acidification with increasing N-alkyl branching reflects the electron-withdrawing inductive effect of the isopropyl groups and their ability to stabilize the conjugate base through hyperconjugation. The computed XLogP for N,N-diisopropylbenzenesulfonamide is 2.7, indicating markedly higher lipophilicity than N,N-dimethylbenzenesulfonamide (XLogP ~0.5–1.0), which directly translates to enhanced solubility in organic spin-coating solvents (e.g., PGMEA, cyclohexanone) and reduced aqueous leachability in immersion lithography [1].

Physicochemical profiling Lipophilicity Solubility

N,N-bis(propan-2-yl)sulfonamide: High-Value Application Scenarios Backed by Comparative Evidence


Positive-Tone Photoresist Formulations for Deep-UV and Immersion Lithography

The combination of acid-cleavable N,N-diisopropylsulfonamide with photoacid generators (PAGs) yields dissolution inhibitors that cleanly liberate volatile diisopropylamine upon post-exposure bake, minimizing residue and enabling high-resolution patterning. The predicted XLogP of ~2.7 reduces leaching into immersion water relative to more hydrophilic N,N-dimethylsulfonamide analogs, directly addressing a critical failure mode in 193 nm immersion lithography [1][2].

Orthogonal N-Protecting Group in Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The N,N-diisopropylsulfamoyl group is explicitly validated in patent literature for protecting primary and secondary amines during sequences involving strong bases (LDA, n-BuLi), Pd-catalyzed couplings, and acidic workups, where N,N-dimethylsulfamoyl protection fails due to competitive N-demethylation [3]. This orthogonality is critical for the synthesis of aziridine-based pharmaceutical agents and macrocyclic peptides.

Crystallography and Solid-State Co-Crystal Screening Studies

The well-defined single-crystal structure featuring robust intramolecular C–H···O hydrogen bonds (S=O: ~1.436 Å; S–N: ~1.623 Å) makes the N,N-diisopropylsulfonamide scaffold an attractive co-former for pharmaceutical co-crystal screening, where predictable hydrogen-bonding synthons are essential [4]. The gauche orientation of isopropyl groups creates a sterically protected sulfonamide oxygen that engages in directional intermolecular interactions.

Building Block for Polyurethane and Condensation Polymer Materials

Aromatic diisocyanates bearing N,N-disubstituted sulfonamide groups, including N,N-diisopropyl variants, are patented as monomers for specialty polyurethane plastics with enhanced thermal stability and solubility in organic coating solvents [5]. The steric bulk of the isopropyl groups modulates the reactivity of the isocyanate moieties, allowing for controlled polyaddition kinetics not achievable with N,N-dimethyl- or N,N-diethylsulfonamide-substituted diisocyanates.

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